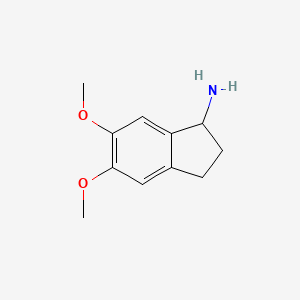

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6,9H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJDFRZFOSMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00520879 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91247-06-2 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00520879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indane Scaffold: a Privileged Structure in Medicinal Chemistry

The indane nucleus, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This term describes molecular frameworks that are capable of binding to multiple, diverse biological targets, making them valuable starting points for the design of novel therapeutic agents. The rigid, bicyclic structure of indane provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with enzyme active sites and receptors. nih.gov

The versatility of the indane scaffold is demonstrated by its presence in several commercially successful drugs. These compounds span a range of therapeutic areas, underscoring the scaffold's broad biological relevance.

| Drug Name | Therapeutic Area | Function |

| Indinavir | Antiviral | HIV protease inhibitor |

| Sulindac | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Donepezil (B133215) | Neurodegenerative | Acetylcholinesterase inhibitor for Alzheimer's disease |

This table showcases prominent examples of drugs built upon the indane scaffold, highlighting its therapeutic diversity.

Beyond these examples, indane and its analogues, such as indanone and aminoindanes, are foundational to the development of neuroprotective and anticancer molecules. nih.govnih.gov Researchers have successfully hybridized the indane core with other bioactive fragments to create novel compounds with enhanced potency and targeted activity against various cancer cell lines and inflammatory pathways. nih.govcu.edu.eg

Dihydro 1h Indene Derivatives in Drug Discovery

The 2,3-dihydro-1H-indene structure, the specific form of the indane scaffold found in 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, is a focal point of intensive research. Scientists have designed and synthesized numerous series of these derivatives to explore their therapeutic potential. A significant area of this research is in oncology, where dihydro-1H-indene derivatives have been developed as potent tubulin polymerization inhibitors. researchgate.netebi.ac.uknih.gov

These compounds are designed to bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which is crucial for cell division. researchgate.netresearchgate.net This action leads to cell cycle arrest in the G2/M phase and induces apoptosis (programmed cell death) in cancer cells. ebi.ac.uknih.gov Furthermore, some of these derivatives have demonstrated anti-angiogenic properties, meaning they can inhibit the formation of new blood vessels that tumors need to grow and metastasize. researchgate.netebi.ac.uk

Another critical application of dihydro-1H-indene derivatives is in the development of positive allosteric modulators (PAMs) for GABA-A receptors. nih.gov These receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and modulating their activity is a key strategy for treating conditions like epilepsy. While direct replacement of other moieties with 2,3-dihydro-1H-inden-1-one in some experimental compounds resulted in decreased activity, it highlights its role as a bioisosteric analogue being actively explored to optimize drug-like properties. nih.gov

Positioning 5,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine in Alzheimer S Research

Established Synthetic Routes to this compound

The synthesis of 2,3-dihydro-1H-inden-1-amine derivatives can be achieved through the reduction of the corresponding oxime. A common method involves the reaction of 2,3-dihydro-1H-inden-1-one oxime with Raney nickel in an alkaline solution to yield the desired amine. google.com This process can be part of a multi-step, one-pot synthesis starting from the corresponding 2,3-dihydro-1H-inden-1-one. google.com

The general scheme can be outlined as follows:

Oximation: The starting ketone, 2,3-dihydro-1H-inden-1-one, is reacted with hydroxylamine (B1172632) or its salt in an alkaline solution to form the intermediate 2,3-dihydro-1H-inden-1-one oxime. google.com

Reduction: The oxime is then reduced, often without isolation, using a reducing agent like Raney nickel in an alkaline medium (e.g., sodium hydroxide (B78521) or potassium hydroxide solution) to produce 2,3-dihydro-1H-inden-1-amine. google.com

The resulting amine can be converted to various salts, such as hydrochloride or sulfate, by reacting it with the corresponding organic or inorganic acid. google.com

Synthesis of Key Intermediates, including 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

The compound 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a pivotal intermediate in the synthesis of various biologically active molecules, including Donepezil. scielo.brncats.io Its synthesis has been approached through several routes, primarily involving intramolecular Friedel-Crafts acylation or cyclization reactions.

One established method involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid. scielo.br This reaction is typically promoted by a mixture of p-toluenesulfonic acid and phosphorus pentoxide (P₂O₅), leading to the formation of the indanone ring in high yield. scielo.br Another approach utilizes the cyclization of 3-arylpropionic acids catalyzed by metal triflates, such as Tb(OTf)₃, at high temperatures. beilstein-journals.orgnih.gov

Alternative starting materials have also been employed. For instance, 5,7-dimethoxy-1-indanone was prepared in excellent yield by heating a mixture of diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid. beilstein-journals.orgnih.gov A Chinese patent describes a one-step process for preparing 5,6-dimethoxy-1,2-indandione by reacting o-dimethyl ether with hydroxyl pyruvic acid compounds (like 3-chloropropionyl chloride) in the presence of a catalyst such as aluminum trichloride. google.com

The table below summarizes some of the reported synthetic routes for dimethoxy-substituted indanones.

| Starting Material | Reagents/Catalyst | Product | Yield | Reference |

| 3-(3,4-Dimethoxyphenyl)propanoic acid | p-Toluenesulfonic acid, P₂O₅ | 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | High | scielo.br |

| 3-Arylpropionic acids | Tb(OTf)₃, 250 °C | Aryl-substituted 1-indanones | Up to 74% | beilstein-journals.orgnih.gov |

| Diethyl 2-(3,5-dimethoxybenzyl)malonate | Methanesulfonic acid, 100 °C | 5,7-Dimethoxy-1-indanone | 95% | beilstein-journals.orgnih.gov |

| o-Dimethyl ether, 3-Chloropropionyl chloride | Aluminum trichloride | 5,6-Dimethoxy-1,2-indandione | 89% | google.com |

Exploration of Derivatization and Analog Generation Strategies

The 5,6-dimethoxy-1-indanone (B192829) core structure serves as a versatile scaffold for generating diverse analogs through various chemical transformations.

Amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid have been synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds typically involves standard amide bond formation protocols. nih.govsphinxsai.comresearchgate.netresearchgate.netnih.gov Generally, a carboxylic acid or its activated derivative (like an acyl chloride) is reacted with an appropriate amine to form the corresponding amide. nih.gov These synthetic methods are robust and allow for the introduction of a wide variety of substituents on the amide nitrogen, facilitating the creation of a library of compounds for structure-activity relationship studies. nih.govsphinxsai.com

A significant class of analogs involves the coupling of the indanone moiety with a piperidine (B6355638) ring, a key structural feature of the Alzheimer's disease drug Donepezil. scielo.br The synthesis of these hybrids often starts with an aldol (B89426) condensation between 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one and a piperidine-based aldehyde, such as N-Boc-4-piperidinecarboxaldehyde. scielo.br

A common synthetic sequence is as follows:

Aldol Condensation: 5,6-dimethoxy-1-indanone is reacted with an appropriate aldehyde (e.g., Boc-piperidine-4-carboxaldehyde) to form an α,β-unsaturated ketone. scielo.br

Reduction/Further Modification: The resulting product can undergo further transformations. For example, in the synthesis of Donepezil-lipoic acid hybrids, the condensation product is reduced and subsequently coupled with lipoic acid. scielo.br

An alternative approach for creating a link between the indanone and a pyridine (B92270) ring, a precursor to the piperidine ring in Donepezil, involves the condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde (B46228) using a mild base like potassium hydroxide in an aqueous medium. google.com The resulting 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone (B7884601) can then be further functionalized. google.com

Spirocyclic compounds, particularly spiropyrrolidines, are of great interest due to their unique three-dimensional structures. These can be synthesized from 2-arylmethylidene-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ones via 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net The general strategy involves the reaction of an α,β-unsaturated ketone (the dipolarophile) with an azomethine ylide (the 1,3-dipole).

The azomethine ylides are typically generated in situ from the decarboxylative condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone (such as isatin). nih.govresearchgate.netresearchgate.net The reaction proceeds with high regioselectivity, affording complex dispiroheterocyclic systems. nih.govresearchgate.net This methodology allows for the creation of diverse spiropyrrolidine libraries by varying the substituents on the arylmethylidene group, the α-amino acid, and the carbonyl component used to generate the ylide. nih.gov

The introduction of a pyridine ring to the indanone scaffold is another important derivatization strategy. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with a substituted pyridine ring have been synthesized. researchgate.net One route involves the formation of a Schiff's base from 5,6-dimethoxy-1-indanone and 2-cyanoacetohydrazide (B512044). researchgate.net This intermediate then undergoes cyclization with a 2-arylidenemalononitrile in the presence of a catalytic amount of piperidine to yield complex pyridine-fused indanone derivatives. researchgate.net

A more direct method to introduce a pyridine substituent is the Knoevenagel-type condensation of 5,6-dimethoxy-1-indanone with 4-pyridinecarboxaldehyde. google.com This reaction is efficiently carried out using an alkali metal hydroxide in water, providing 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone in high yield and purity. google.com This intermediate is a key precursor in the synthesis of Donepezil. google.com

The table below details the synthesis of various 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net

| Aryl Group (Ar) | Product | Melting Point (°C) | Yield (%) | Reference |

| Phenyl | 4b | 245–248 | 90 | researchgate.net |

| 4-Bromophenyl | 4d | >300 | 85 | researchgate.net |

| 3-Methoxyphenyl | 4e | 245–248 | 90 | researchgate.net |

Other Heterocyclic Incorporations and Fused Systems

The incorporation of heterocyclic moieties into the this compound structure is a key strategy for modulating its physicochemical properties and biological activity. Research has demonstrated the synthesis of various novel derivatives by coupling the parent indanone with different heterocyclic systems.

One notable approach involves the reaction of 5,6-dimethoxy-1-indanone with 2-cyanoacetohydrazide to form a Schiff's base. This intermediate can then undergo cyclization with 2-arylidenemalononitrile in the presence of piperidine as a catalyst. This reaction sequence yields 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives. researchgate.net This method provides a direct route to attach a highly functionalized pyridine ring to the indane core. The structures of these synthesized compounds have been confirmed using spectral and elemental analysis. researchgate.net

The versatility of this approach is demonstrated by the variety of aryl substituents that can be incorporated at the 4-position of the pyridine ring, leading to a library of novel compounds.

Table 1: Examples of Synthesized Pyridine-Indanone Derivatives researchgate.net

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | 4-Chlorophenyl | Not Specified | >300 |

| 4b | Phenyl | Not Specified | 258-260 |

| 4d | 4-Bromophenyl | Not Specified | 275-278 |

| 4e | 3-Methoxyphenyl | 90 | 245-248 |

Furthermore, the synthesis of fused heterocyclic systems represents another avenue of structural diversification. Domino reactions, "click" chemistry, and retro-Diels-Alder reactions have been employed to construct complex heterocyclic architectures. nih.gov For instance, starting from 2-aminocarboxamides, isoindolo[2,1-a]quinazolinones can be synthesized via a domino ring closure. nih.gov Subsequent click reactions with alkynes can introduce a 1,2,3-triazole ring, a common pharmacophore that can enhance the pharmacokinetic properties of a molecule. nih.gov Such strategies, while not yet reported directly on this compound, highlight the potential for creating intricate, fused systems with this scaffold.

Enantioselective Synthesis and Chiral Resolution Approaches for Indane Amines (e.g., (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine)

The biological activity of chiral amines is often enantiomer-specific. Therefore, the development of methods for the enantioselective synthesis and resolution of indane amines is of paramount importance.

Enantioselective Synthesis:

Biocatalysis offers a powerful tool for the synthesis of chiral amines with high enantioselectivity. nih.gov Engineered enzymes, such as transaminases and oxidases, can provide efficient and sustainable routes to single-enantiomer products under mild reaction conditions. nih.gov For example, cyclohexylamine (B46788) oxidase (CHAO) from Brevibacterium oxydans and its mutants have been investigated for the deracemization of secondary amines. researchgate.net Specific mutants have shown enhanced activity towards certain substrates, demonstrating the potential for tailoring enzymes for the synthesis of specific chiral amine targets. researchgate.net

Chiral Resolution:

Classical resolution via the formation of diastereomeric salts remains a widely used technique. This involves reacting the racemic amine with a chiral resolving agent, often a chiral carboxylic acid, to form a pair of diastereomeric salts with different solubilities. researchgate.net Fractional crystallization can then be used to separate the less soluble diastereomer. researchgate.net

A more advanced approach is the Resolution-Racemisation-Recycle (R3) process, which overcomes the 50% theoretical yield limitation of traditional resolution. whiterose.ac.uk This method spatially separates the resolution and racemisation steps. The diastereomeric resolution is performed at lower temperatures, while the unwanted enantiomer is racemized at a higher temperature in a separate reactor containing a racemization catalyst, such as an iridium-based complex. whiterose.ac.uk The racemized amine can then be recycled back into the resolution step, theoretically allowing for a 100% yield of the desired enantiomer. whiterose.ac.uk

Table 2: Chiral Resolution and Enantioselective Synthesis Techniques

| Method | Description | Key Features |

|---|---|---|

| Diastereomeric Salt Formation | Reaction of the racemic amine with a chiral resolving agent to form separable diastereomeric salts. researchgate.net | Simple, widely applicable. |

| Enzymatic Kinetic Resolution | Use of an enzyme to selectively acylate one enantiomer of the amine, allowing for separation. researchgate.net | High enantioselectivity, mild reaction conditions. |

| Dynamic Kinetic Resolution | Combination of enzymatic resolution with in-situ racemization of the unreacted enantiomer. | Theoretical yield of up to 100%. |

| Resolution-Racemisation-Recycle (R3) | Spatial separation of resolution and racemization steps in a continuous flow setup. whiterose.ac.uk | Overcomes limitations of traditional resolution, high theoretical yield. |

Process Optimization and Scalability in the Synthesis of Indane-Based Amines

The transition from laboratory-scale synthesis to industrial production requires careful process optimization to ensure efficiency, cost-effectiveness, and safety.

Key steps in the synthesis of indane amines often involve Friedel-Crafts reactions, reductions, and aminations. For instance, an efficient synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride was developed using the inexpensive and commercially available 2-aminoindan (B1194107) as a starting material. researchgate.net This six-step synthesis featured sequential regioselective Friedel-Crafts acetylations and hydrogenations. researchgate.net A significant optimization was the use of acetyl chloride as both the reagent and solvent in the Friedel-Crafts step, which avoided the need for halogenated solvents. researchgate.net

The reduction of an oxime intermediate is a common method for preparing primary amines. An improved process for preparing 2,3-dihydro-1H-indenes-1-amine involves the reduction of 2,3-dihydro-1H-1-indanone oxime using alumino nickel under basic conditions. google.com This method avoids the need for gaseous hydrogen and simplifies the workup procedure, making it more amenable to industrial-scale production. google.com

The scalability of synthetic routes is a critical consideration. Procedures detailed in Organic Syntheses often provide insights into scalable reactions. For example, a multi-step synthesis starting from 3,4-dimethoxybenzaldehyde (B141060) to an indanone derivative highlights practical considerations for large-scale preparation, including purification methods like recrystallization to remove side products. orgsyn.org

Process optimization also extends to the selection of reagents and reaction conditions to maximize yield and purity while minimizing cost and environmental impact. The use of process simulation tools can aid in optimizing parameters such as reaction temperature, pressure, and solvent selection. bre.com

Table 3: Considerations for Process Optimization and Scalability

| Factor | Optimization Strategy | Example |

|---|---|---|

| Starting Materials | Use of inexpensive and readily available starting materials. | Utilizing 2-aminoindan for the synthesis of derivatives. researchgate.net |

| Reagents & Solvents | Avoiding hazardous solvents and expensive reagents. | Using acetyl chloride as both reagent and solvent in Friedel-Crafts acylation. researchgate.net |

| Reaction Conditions | Optimizing temperature, pressure, and reaction time for maximum yield and purity. | Reduction of an oxime using alumino nickel to avoid high-pressure hydrogenation. google.com |

| Purification | Developing scalable and efficient purification methods. | Recrystallization to remove regioisomeric byproducts. orgsyn.org |

| Process Design | Implementing continuous flow or "one-pot" procedures. | A "two steps treated different things alike" approach for the synthesis of rasagiline. google.com |

Influence of Indane Core Modifications on Biological Potency

The 2,3-dihydro-1H-indene (indan) core is a privileged scaffold in medicinal chemistry, particularly for neurologically active agents. Modifications to this core structure have a profound impact on the biological potency of its derivatives. The indan (B1671822) ring system serves as a rigid anchor that appropriately positions key interacting groups within the active site of target enzymes like acetylcholinesterase (AChE).

Research on cholinesterase inhibitors has shown that the indan core can be successfully modified without losing significant potency. For instance, in a series of potent anti-AChE agents, the 2-isoindoline moiety was replaced with an indanone moiety, demonstrating that the fundamental indan structure is a robust foundation for inhibitor design. nih.gov Further elaboration of the indan skeleton into 1H-indene-1,3(2H)-dione derivatives has also yielded compounds with moderate to excellent inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov

In the development of the well-known AChE inhibitor Donepezil, the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one moiety is a central component, highlighting the efficacy of the oxidized indan (indanone) core. nih.govnih.gov The carbonyl group at the 1-position is a key feature of these potent inhibitors. Studies involving the synthesis of various phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanone analogues have consistently shown that the indanone portion is a critical element for achieving high AChE inhibitory activity. nih.govnih.gov

The importance of the intact indan core is also seen in other therapeutic areas. For example, in the design of tubulin polymerization inhibitors, the 4,5,6-trimethoxy-2,3-dihydro-1H-indene core was found to be crucial for the antiproliferative activities of the derivatives studied. nih.gov This underscores the structural significance of the indan framework for biological activity beyond cholinesterase inhibition.

Table 1: Influence of Indane Core Modifications on AChE/BuChE Inhibition

| Core Structure | Modification | Observed Effect on Biological Potency | Reference |

|---|---|---|---|

| Indanone | Replacement of 2-isoindoline moiety | Maintained high anti-AChE potency | nih.gov |

| 1H-indene-1,3(2H)-dione | Introduction of a second carbonyl group | Moderate to excellent AChE and BuChE inhibition | nih.gov |

| 5,6-dimethoxy-1-indanone | Core of Donepezil and related analogues | High AChE inhibitory activity | nih.govnih.gov |

| Triazole | Replacement of 5,6-dimethoxy-1-indanone | Reduced hAChE inhibition, increased hBuChE inhibition | nih.gov |

Impact of Methoxy (B1213986) Substitutions on Pharmacological Profiles

The number and position of methoxy (-OCH3) groups on the indan ring system are critical determinants of pharmacological activity and selectivity. In the context of cholinesterase inhibitors, these substitutions significantly influence binding affinity.

Research has explicitly demonstrated that the presence of methoxy groups on the phenyl ring of indenyl derivatives leads to a significant improvement in AChE inhibition. nih.gov This is prominently illustrated in the structure of Donepezil, which features methoxy groups at the 5- and 6-positions of the indanone ring. SAR studies confirmed that this specific 5,6-dimethoxy substitution pattern is a key contributor to the compound's high potency against AChE. nih.gov When the 5,6-dimethoxy-1-indanone moiety of Donepezil was replaced with other heterocyclic systems, such as triazoles, a marked decrease in human AChE (hAChE) inhibition was observed, although activity against human BuChE (hBuChE) increased. nih.gov

Further studies on related indanone analogues reinforced this finding. A series of phenyl-5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenylmethanones were synthesized, and the derivative with the most methoxy groups (a 3,4,5-trimethoxyphenyl substituent) exhibited the highest AChE inhibitory activity in the series. nih.govresearchgate.net This suggests a positive correlation between the degree of methoxylation and potency, likely due to favorable interactions within the enzyme's active site.

The strategic placement of methoxy groups can also be leveraged to fine-tune selectivity for other receptors. In a different chemical series, the replacement of a 2-methoxy substituent on a phenoxy moiety was a successful strategy to enhance selectivity for the 5-HT1A serotonin (B10506) receptor over adrenergic and dopaminergic receptors. nih.gov This highlights a broader principle where methoxy groups can be used to modulate electronic and steric properties to achieve a desired pharmacological profile.

Table 2: Effect of Methoxy Substitutions on Cholinesterase Inhibition

| Compound Series | Methoxy Substitution Pattern | Impact on Pharmacological Profile | Reference |

|---|---|---|---|

| Indenyl derivatives | Presence of methoxy groups on the phenyl ring | Significantly improved AChE inhibition | nih.gov |

| Donepezil analogues | 5,6-dimethoxy on indanone core | Crucial for high AChE inhibitory potency | nih.gov |

| Indenylethoxyphenylmethanones | Additional 3,4,5-trimethoxy substitution | Produced the most significant AChE activity in the series | nih.gov |

| Donepezil-triazole hybrids | Removal of 5,6-dimethoxyindanone | Decreased hAChE inhibition, increased hBuChE selectivity | nih.gov |

Role of the Amine Functionality and its Chemical Modifications

The amine functionality is a cornerstone of the SAR for this class of compounds. While the parent compound is a primary amine (this compound), its pharmacological activity is significantly enhanced and modulated through chemical modifications at the nitrogen atom.

The importance of the amine's substitution pattern is a recurring theme in the design of enzyme inhibitors. In studies of other scaffolds, such as Cinchona alkaloids, quaternization of a basic nitrogen with various groups (e.g., methyl, substituted benzyls) yielded potent cholinesterase inhibitors with activities in the nanomolar to micromolar range. nih.govplos.org Similarly, for chalcone-based inhibitors, modifying a primary amino group into denser, cyclic functionalities had a significant impact on the resulting inhibitory potential against cholinesterases. mdpi.com

Synthetic strategies often involve protecting the amine to allow for modifications elsewhere on the molecule. For example, 2-aminoindan has been protected as its trifluoroacetamide (B147638) derivative to enable Friedel-Crafts reactions on the aromatic ring, after which the protecting group is removed. researchgate.net This demonstrates that the amine functionality is a key handle for synthetic elaboration, allowing for the introduction of diverse substituents that can probe the binding pocket of the target enzyme and optimize pharmacological properties.

Rational Design Principles for Enhanced Target Selectivity and Affinity

Rational drug design utilizes knowledge of the biological target's three-dimensional structure and binding properties to create more potent and selective inhibitors. nih.govnih.gov For inhibitors based on the this compound scaffold, the primary goals are to enhance affinity for AChE and to improve selectivity over the related enzyme, BuChE.

A key principle is to exploit structural differences between the target enzymes. The active site of AChE is located at the bottom of a deep and narrow gorge. While the catalytic active site (CAS) is at the bottom, a peripheral anionic site (PAS) is located at the entrance. nih.gov BuChE has a similar structure, but its active site gorge is larger due to differences in amino acid composition. This size difference allows for the design of inhibitors with bulkier substituents that can fit into the BuChE active site but not the AChE site, thereby conferring selectivity. nih.gov Conversely, designing ligands that make specific, favorable contacts within the narrower AChE gorge can enhance selectivity for that enzyme.

Molecular docking simulations are an indispensable tool in this process. They allow researchers to visualize and predict how a designed molecule will bind to the active site. plos.org This information guides the modification of the lead compound to improve key interactions, such as hydrogen bonds, π-π stacking with aromatic residues (like Trp279 in AChE), and hydrophobic interactions. nih.gov

Another powerful strategy is the creation of hybrid molecules. This involves combining the structural motifs of two or more known active compounds. Donepezil-based hybrids have been designed by replacing or modifying its N-benzylpiperidine or indanone moieties with other chemical scaffolds to introduce new functionalities or improve selectivity. nih.govnih.gov

Ultimately, rational design is an iterative process of design, synthesis, and testing. The goal is to achieve a balance between high affinity for the desired target and minimal interaction with off-target proteins to reduce potential side effects. nih.gov

Comparative SAR with Clinically Relevant Cholinesterase Inhibitors (e.g., Donepezil)

A comparative analysis of the SAR of this compound derivatives with an established drug like Donepezil provides valuable insights. Donepezil (also known as E2020) is a highly potent and selective AChE inhibitor. nih.gov

Structural Comparison:

Core: The parent compound has a this compound structure. Donepezil contains a related 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one core. The key difference is the substitution at position 1 (amine vs. ketone).

Substituents: The parent amine is unsubstituted at other positions on the aliphatic portion of the indan ring. Donepezil has a large (1-benzylpiperidin-4-yl)methyl substituent at the 2-position of the indanone ring. nih.gov

Potency and Selectivity: Donepezil is exceptionally potent, with a reported IC50 value of 5.7 nM against AChE. nih.gov It is also highly selective, with an affinity for AChE that is approximately 1250 times greater than for BuChE. nih.gov This high selectivity contrasts with other inhibitors like rivastigmine (B141) and galantamine, which inhibit both enzymes. researchgate.net The potency of derivatives of this compound is highly dependent on the modifications made, particularly at the amine functionality.

Key SAR Findings from Donepezil:

Indanone Moiety: The 5,6-dimethoxyindanone portion of Donepezil is crucial for its activity. It is believed to interact with key residues in the catalytic active site of AChE. nih.gov

N-Benzylpiperidine Moiety: This large, basic group is essential for high affinity. It spans the active site gorge and interacts with the PAS, a region rich in aromatic amino acids, via π-π stacking interactions. nih.gov

Linker: The methylene (B1212753) linker connecting the indanone and piperidine rings provides the optimal spacing and flexibility for the two key moieties to engage their respective binding sites within the AChE gorge.

Kinetic studies have characterized Donepezil as a mixed-type inhibitor, indicating that it binds to both the free enzyme and the acetyl-enzyme intermediate. nih.gov Its inhibitor dissociation constants are one to two orders of magnitude lower than those of its earlier derivatives and the reference compound tetrahydroaminoacridine (THA), confirming its strong binding. nih.gov Attempts to create hybrids by attaching the N-benzylpiperidine moiety of Donepezil to other scaffolds, such as 2-aminopyridine, have resulted in potent compounds, but they did not surpass the AChE inhibitory activity of Donepezil itself. nih.gov This highlights the highly optimized and synergistic nature of the components within the Donepezil structure.

Table 3: Comparison of Inhibitory Activity

| Compound | Target | Inhibitory Activity (IC50 / Ki) | Selectivity (AChE/BuChE) | Reference |

|---|---|---|---|---|

| Donepezil (13e, E2020) | AChE | IC50 = 5.7 nM | ~1250-fold for AChE | nih.gov |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4,5-trimethoxyphenylmethanone (5f) | AChE | IC50 = 2.7 µM | Not specified | nih.gov |

| Donepezil-aminopyridine hybrid (22) | hAChE / hBuChE | IC50 = 9.4 nM / 6.6 µM | ~702-fold for AChE | nih.gov |

| Indandione derivative (34) | AChE | IC50 = 0.048 µM | Not specified | nih.gov |

| Indandione derivative (38) | AChE | IC50 = 0.036 µM | Not specified | nih.gov |

Mechanistic Elucidation of 5,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine S Biological Action

Molecular Target Identification and Validation

The primary molecular target for the class of compounds based on the 5,6-dimethoxy-indan scaffold is the enzyme Acetylcholinesterase (AChE). nih.gov While direct studies on 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine are limited, extensive research on its close structural relatives, particularly 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone, has validated AChE as the principal site of action. This compound is a key intermediate in the synthesis of Donepezil (B133215), a well-established AChE inhibitor used in the management of Alzheimer's disease.

The validation of AChE as the target is rooted in structure-activity relationship (SAR) studies. These studies have demonstrated that the indanone moiety is a critical pharmacophore for potent anti-AChE activity. nih.gov Derivatives carrying the 5,6-dimethoxy-1-oxoindan core have been shown to be highly potent and selective inhibitors of AChE. nih.gov The inhibitory activity of these compounds directly correlates with their ability to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key function in ameliorating symptoms associated with cholinergic deficits. nih.govclevelandclinic.org

Receptor Binding Profiles and Ligand-Receptor Interactions

The interaction between indanone-based inhibitors and acetylcholinesterase is complex, involving multiple binding sites within the enzyme. AChE possesses a deep and narrow gorge, at the bottom of which lies the catalytic active site (CAS). nih.gov Near the entrance of this gorge is a distinct region known as the peripheral anionic site (PAS). nih.govembopress.org

Compounds like Donepezil, which share the 5,6-dimethoxy-indanone core with the subject amine's precursor, are known as dual binding site inhibitors. nih.gov They interact simultaneously with both the CAS and the PAS. nih.govnih.gov This dual binding is considered a key factor in their high potency.

The binding profile can be characterized by:

Interaction with the Catalytic Active Site (CAS): The inhibitor competes with the natural substrate, acetylcholine, for binding to the CAS. This binding is often stabilized by specific interactions, such as π-stacking with aromatic residues like Tryptophan (Trp) 84.

Interaction with the Peripheral Anionic Site (PAS): The ligand also binds to the PAS, which is rich in aromatic amino acid residues like Tyrosine (Tyr) 70, Aspartate (Asp) 72, Tyr 121, Trp 279, and Tyr 334. Cation-π interactions are particularly important at this site, especially for inhibitors possessing a protonated amine group. acs.org

Simulations of related inhibitors with AChE have revealed multiple possible binding modes, arising from slight conformational changes at a single subsite or across multiple subsites. nih.gov This flexibility in binding contributes to the robust inhibition of the enzyme.

Table 1: Key Amino Acid Residues in AChE Involved in Ligand Binding

| Binding Site | Key Residues | Type of Interaction | Reference |

|---|---|---|---|

| Catalytic Active Site (CAS) | Trp 84, Phe 330, His 440 | π-π stacking, Hydrophobic | acs.org |

| Peripheral Anionic Site (PAS) | Trp 279, Tyr 70, Tyr 121 | Cation-π, π-π stacking | nih.govacs.org |

| Mid-Gorge | Phe 331, Tyr 334 | Aromatic stacking | nih.gov |

Modulation of Cellular Signaling Pathways

The primary and most direct consequence of inhibiting acetylcholinesterase is the modulation of cholinergic signaling. By preventing the breakdown of acetylcholine (ACh), this compound and its analogs increase the concentration and prolong the action of ACh in the synaptic cleft. clevelandclinic.org

This enhancement of cholinergic neurotransmission has several downstream effects on cellular signaling:

Increased Receptor Activation: Elevated ACh levels lead to greater activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons. clevelandclinic.org

Modulation of Ion Channels: Activation of these receptors triggers intracellular signaling cascades. For instance, nicotinic receptors are ligand-gated ion channels that, upon binding ACh, allow the influx of cations like sodium and calcium, leading to neuronal depolarization. clevelandclinic.org

G-Protein Coupled Receptor (GPCR) Signaling: Muscarinic receptors are GPCRs that, upon activation, initiate second messenger systems (e.g., involving inositol (B14025) trisphosphate and diacylglycerol), which can modulate a wide array of cellular functions, including neuronal excitability and synaptic plasticity. nih.gov

While the primary effect is on cholinergic pathways, some research on structurally distinct dimethoxy amine compounds has suggested potential interactions with other signaling pathways, such as the Hippo pathway, but this has not been directly established for the 5,6-dimethoxy-indan series. nih.gov

Biochemical Mechanisms of Action

The biochemical mechanism of action for this class of compounds is the reversible inhibition of the acetylcholinesterase enzyme. nih.gov The inhibition kinetics for the closely related compound Donepezil are characterized as a mixed competitive and noncompetitive type. nih.govacs.org

Competitive Inhibition: The inhibitor directly competes with acetylcholine for the catalytic active site. The structural similarity of the indanone core to parts of the acetylcholine substrate allows it to occupy the active site, thereby blocking substrate hydrolysis. acs.org

Noncompetitive Inhibition: The inhibitor also binds to the peripheral anionic site, which is a site distinct from the catalytic center. nih.govembopress.org Binding at the PAS can allosterically modulate the enzyme's conformation, reducing its catalytic efficiency even when the active site is not occupied by the inhibitor. embopress.org This dual-site binding explains the mixed-type inhibition profile.

The interactions at the enzyme active site are multifaceted and include hydrogen bonds, hydrophobic interactions, and π-stacking interactions with the aromatic residues lining the enzyme's gorge. acs.orgresearchgate.net Molecular dynamics simulations indicate that the inhibitor can adopt various orientations within the active site gorge, assisted by water molecules, allowing for stable and potent inhibition of the enzyme's function. nih.govnih.gov This mechanism ultimately leads to a sustained increase in acetylcholine levels at cholinergic synapses. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Core Structure |

|---|---|

| This compound | Indan-amine |

| 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | Indanone |

| 5,6-dimethoxy-2-(4-piperidinylmethyl)-1-indanone | Indanone |

| Acetylcholine | Choline ester |

| Donepezil | Indanone |

| N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | Carbazole-amine |

| Tryptophan | Amino Acid |

| Tyrosine | Amino Acid |

| Aspartate | Amino Acid |

| Phenylalanine | Amino Acid |

Preclinical Efficacy and Safety Assessments of 5,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine and Its Analogs

In Vitro Pharmacological Evaluation in Cell-Based Assays and Enzyme Studies

The primary mechanism explored for this class of compounds is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the cholinergic hypothesis of Alzheimer's disease. nih.gov Beyond cholinesterase inhibition, analogs have been investigated for other activities, including inhibition of monoamine oxidase (MAO) and modulation of amyloid-β (Aβ) aggregation.

Researchers have synthesized numerous hybrids incorporating the 5,6-dimethoxy-indanone moiety. For instance, a novel multi-target-directed ligand, AP5, which combines the indanone structure with a chalcone (B49325) scaffold and a carbamate (B1207046) moiety, was designed to target both the catalytic and peripheral anionic sites of AChE. nih.gov Molecular docking studies confirmed that the 5,6-dimethoxy-indanone portion of these molecules typically binds to the peripheral anionic site of the enzyme. nih.gov

Studies on various analogs have demonstrated a wide range of inhibitory potencies. The substitution on the core structure significantly influences activity. For example, replacing the methyl linker in a donepezil (B133215) analog with an ester moiety led to a complete loss of activity in most cases. nih.gov However, another modification involving the replacement of the 5,6-dimethoxy-1-indanone (B192829) moiety with triazoles resulted in reduced AChE inhibition but a significant increase in BuChE inhibitory activity. nih.gov Another analog, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole (2-DMPI), was identified as a reversible and preferential inhibitor of MAO-A, with a 30-fold higher selectivity over MAO-B. nih.gov

The table below summarizes the in vitro inhibitory activities of selected analogs.

| Compound/Analog | Target Enzyme | IC50 / Ki Value | Reference |

| AP5 | Acetylcholinesterase (AChE) | Not specified, but effective inhibition shown | nih.gov |

| 2-DMPI | Monoamine Oxidase-A (MAO-A) | Ki = 1.53 µM | nih.gov |

| 2-DMPI | Monoamine Oxidase-B (MAO-B) | Ki = 46.67 µM | nih.gov |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl-1-benzylpiperidine-4-carboxylate | Acetylcholinesterase (AChE) | IC50 = 0.03 µM | nih.gov |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-2-indenyl-3,4,5-trimethoxyphenylmethanone | Acetylcholinesterase (AChE) | IC50 = 2.7 µM | nih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | Monoamine Oxidase-A (MAO-A) | IC50 = 0.014 µM | nih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | Monoamine Oxidase-B (MAO-B) | IC50 = 0.017 µM | nih.gov |

In Vivo Assessment in Relevant Animal Models of Disease

The therapeutic potential of these compounds has been evaluated in various animal models designed to mimic human diseases, particularly Alzheimer's disease and inflammation. nih.gov

Transgenic animal models, such as the APP/PS1 mouse model which overexpresses human amyloid precursor protein (APP) and presenilin-1 (PS1), are commonly used to study Alzheimer's-like pathology and cognitive deficits. nih.gov In these models, cognitive function is often assessed using behavioral tests like the Morris water maze, which evaluates spatial learning and memory. nih.govresearchgate.net

Chronic treatment with the hybrid analog AP5 was shown to significantly prevent memory deficits in APP/PS1 mice. nih.gov This cognitive improvement was associated with a reduction in Aβ plaque deposition and levels of insoluble Aβ in the brain. nih.gov Furthermore, the treatment appeared to prevent neuronal and synaptic damage, key pathological features of Alzheimer's disease. nih.gov These findings suggest that targeting both AChE and Aβ pathology can lead to improved cognitive outcomes in a disease model. nih.gov

Neuroinflammation is another critical component of Alzheimer's disease pathology. nih.gov The anti-inflammatory effects of 5,6-dimethoxy-indanone analogs have been assessed in animal models. The AP5 hybrid, for example, demonstrated anti-inflammatory responses in APP/PS1 mice. nih.gov It achieved this by modulating microglial phenotype, switching them to a disease-associated microglia (DAM) profile, and preventing the formation of neurotoxic A1 astrocytes. nih.gov This modulation also restored the phagocytic activity of microglia, enhancing their ability to clear Aβ. nih.gov

Standard animal models of acute inflammation, such as carrageenan-induced paw edema in rats, are also used to screen for anti-inflammatory properties. nih.govasianjpr.com This model involves injecting carrageenan, a polysaccharide that induces a localized inflammatory response characterized by the release of mediators like histamine, bradykinin, and prostaglandins. asianjpr.com While specific studies on 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in this model are not detailed, related dimethoxy-containing compounds have shown significant dose-dependent reduction of paw edema, indicating the potential anti-inflammatory contribution of the dimethoxy functional group. nih.gov

Comparative Preclinical Efficacy Against Standard Therapeutic Agents

A key goal in developing new analogs is to demonstrate superior or multi-target efficacy compared to existing standard-of-care drugs like donepezil and rivastigmine (B141). nih.govnih.gov

Several novel hybrids based on the donepezil structure have shown promise. For instance, a series of benzamide (B126) derivatives was synthesized, with one compound (compound 4) exhibiting an acetylcholinesterase IC50 value of 0.14 nM, making it significantly more potent than donepezil in vitro. nih.gov Similarly, the donepezil–aminopyridine hybrid, pyridonepezil 22, was found to be a potent inhibitor of human AChE (hAChE), although its activity was 2.6-fold less than donepezil for human BuChE (hBuChE). nih.gov

The table below provides a comparison of the in vitro efficacy of some analogs against donepezil.

| Compound | Target | IC50 | Comparison to Donepezil | Reference |

| Compound (4) (benzamide derivative) | AChE | 0.14 nM | More potent | nih.gov |

| Pyridonepezil 22 | hAChE | 9.4 nM | Less potent (Donepezil IC50 typically sub-nanomolar to low nanomolar) | nih.gov |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl-1-benzylpiperidine-4-carboxylate | AChE | 0.03 µM (30 nM) | Less potent | nih.gov |

The multi-target approach of compounds like AP5, which combines AChE inhibition with anti-Aβ aggregation and anti-inflammatory properties, represents a potential advantage over single-target agents like donepezil. nih.gov

Preliminary Toxicological Profiles and Safety Margins (e.g., Comparative Toxicity)

Preliminary toxicological assessments are crucial in the preclinical phase. For donepezil, which contains the core 5,6-dimethoxy-indanone structure, in vitro and in vivo genotoxicity studies have been conducted. Donepezil was not mutagenic in the Ames bacterial reverse mutation assay or in a mouse lymphoma forward mutation assay. europa.eu However, it did produce some clastogenic (chromosome-damaging) effects in an in vitro chromosome aberration test using Chinese hamster lung cells. europa.eu Importantly, it was not found to be clastogenic in the in vivo mouse micronucleus test, suggesting a lower risk in a whole-organism system. europa.eu

The parent compound, 5,6-dimethoxy-1-indanone, has been flagged with GHS hazard warnings, indicating it may be harmful if swallowed or in contact with skin. nih.gov This highlights the need for careful handling and structural modifications to improve the safety profile of its derivatives. In contrast, the hybrid analog AP5 was found to have favorable drug-likeness characteristics, suggesting a potentially good safety margin. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential. Preclinical pharmacokinetic studies on analogs of this compound have been performed. The hybrid molecule AP5 exhibited desirable pharmacokinetic properties in vivo, including an oral bioavailability of 67.2% and a brain penetrance of over 10%, which is crucial for a centrally acting agent. nih.gov

Pharmacodynamic studies investigate the biochemical and physiological effects of the drug. For the MAO inhibitor analog 2-DMPI, treatment in mice was shown to decrease serotonin (B10506) turnover in the cerebral cortex, hippocampus, and striatum. nih.gov Dopamine (B1211576) turnover was also diminished in the striatum, while norepinephrine (B1679862) turnover was unaffected. nih.gov This demonstrates a specific modulatory effect on key neurotransmitter systems relevant to depression and other neurological disorders. nih.gov The antidepressant-like effect of 2-DMPI was linked to its interaction with both serotonergic and dopaminergic systems. nih.gov

Computational and in Silico Research on 5,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine and Its Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is instrumental in understanding how a ligand, such as a derivative of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine, interacts with its biological target at the atomic level.

Research on derivatives of this scaffold, particularly those analogous to the acetylcholinesterase inhibitor Donepezil (B133215), has extensively used molecular docking to elucidate their binding mechanisms with the AChE enzyme. The crystal structure of human AChE (hAChE), often from the Protein Data Bank (PDB ID: 4EY7), serves as the receptor for these simulations. nih.gov

Docking studies reveal that these inhibitors typically bind within a deep and narrow gorge of the AChE enzyme, which contains two main binding sites: the Catalytic Active Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) near the entrance. nih.govresearchgate.net The 5,6-dimethoxy-indanone moiety, the core of the compounds discussed, generally orients towards the PAS. researchgate.netnih.gov

Key interactions observed in these docking studies include:

π-π Stacking: The aromatic rings of the indanone scaffold and other parts of the derivatives form π-π stacking interactions with aromatic residues in the enzyme's gorge, such as Tryptophan (Trp86, Trp286) and Tyrosine (Tyr337, Tyr341). nih.gov

Hydrogen Bonding: Hydrogen bonds are frequently observed between the ligands and amino acid residues like Tyrosine (Tyr), Aspartic acid (Asp), and Histidine (His). trdizin.gov.tr

Hydrophobic Interactions: The hydrophobic nature of the indanone ring and its substituents contributes significantly to the binding affinity through interactions with nonpolar residues within the active site. nih.gov

In one study, molecular docking of Donepezil analogs where the phenyl moiety was replaced by a pyridine (B92270) ring showed that these new compounds could bind effectively within the human AChE active site without steric hindrance. nih.gov Another study designed metal-based Donepezil analogs and used docking to show that these modified drugs could be more potent, with binding affinities ranging from -10.2 to -14.9 kcal/mol. nih.gov These computational predictions guide the synthesis of new derivatives with potentially improved affinity and selectivity.

| Derivative Type | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) | Reference |

| Pyridine Analogs | Human AChE (4EY7) | Not specified in detail | Similar to Donepezil | nih.gov |

| Metal-based Analogs | Human AChE (4EY7) | Trp86, Tyr337, Phe330, Trp286 | -10.2 to -14.9 kcal/mol | nih.gov |

| Indanone-Chalcone Hybrids | Human AChE | CAS and PAS sites | Favorable binding | nih.govnih.gov |

| 2-substituted 1-indanone (B140024) | Human AChE | Not specified in detail | Good correlation with activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are crucial for their function.

For derivatives of the 5,6-dimethoxy-indanone scaffold, QSAR studies have been primarily focused on their activity as AChE inhibitors. These studies typically involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. jocpr.compeerj.comfrontiersin.org

A notable QSAR analysis was performed on a set of indanone-benzylpiperidine inhibitors of AChE, where 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is a highly potent example. nih.gov This study constructed separate QSAR models for substitutions on the indanone ring and the benzylpiperidine ring.

Indanone Ring QSAR: The best model for the indanone substructure included the magnitude of the dipole moment, the energy of the Highest Occupied Molecular Orbital (HOMO), and a specific π-orbital wave function coefficient. nih.gov The absence of a descriptor for molecular shape or bulk suggested that there is considerable space around the indanone ring within the enzyme's binding site, allowing for various substitutions. nih.gov

Benzylpiperidine Ring QSAR: In contrast, the most significant QSAR for the benzylpiperidine ring involved the largest principal moment of inertia (a shape descriptor) and the HOMO energy. nih.gov This indicated that the shape of this part of the molecule is critical and that the binding site is a close fit, especially around the para position of the benzyl (B1604629) ring. nih.gov

Another QSAR study on a series of indanone and aurone (B1235358) derivatives as AChE inhibitors developed a model with a correlation coefficient (r) of 0.873. jocpr.comjocpr.com The key descriptors in this model were the Lowest Unoccupied Molecular Orbital (LUMO) energy, molecular diameter, and Gibbs Free Energy (G). jocpr.comjocpr.com Such models provide valuable guidance for medicinal chemists, suggesting, for instance, that potency can be more effectively enhanced by modifying the indanone ring rather than the benzylpiperidine ring. nih.gov

| QSAR Study Subject | Key Descriptors | Statistical Method | Model Performance (r or r²) | Reference |

| Indanone-benzylpiperidine inhibitors (Indanone part) | Dipole moment, HOMO energy, π-orbital coefficient | MLR | Statistically significant | nih.gov |

| Indanone-benzylpiperidine inhibitors (Benzylpiperidine part) | Moment of inertia, HOMO energy | MLR | Statistically significant | nih.gov |

| Indanone and Aurone derivatives | LUMO energy, Diameter, Gibbs Free Energy | MLR | r = 0.873 | jocpr.comjocpr.com |

| 2-substituted 1-indanone derivatives | Steric, electrostatic, hydrophobic fields | CoMFA, CoMSIA | r² = 0.974 (CoMFA), r² = 0.947 (CoMSIA) | nih.gov |

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. csmres.co.uk When the 3D structure of the target is unknown, ligand-based drug design methods are employed. These methods, including pharmacophore modeling and 3D-shape similarity, rely on the knowledge of molecules known to interact with the target. nih.gov

Both approaches have been applied to discover new AChE inhibitors based on the this compound scaffold and its analogs.

Pharmacophore-Based Screening: A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. In one study, a pharmacophore model was generated from Donepezil. trdizin.gov.tr This model was then used to screen a chemical library of natural products and their derivatives, leading to the identification of promising new candidates. The identified "hit" compounds showed favorable binding energies in subsequent molecular docking studies. trdizin.gov.tr

Structure- and Ligand-Based Combination: A combined approach was used to screen a corporate library of over 11,000 compounds. nih.govacs.org The process started with a ligand-based screening using 3D shape similarity and pharmacophore modeling against known drugs. nih.govacs.org This was followed by a structure-based screening of the initial hits. This multi-step process successfully identified a novel and highly selective AChE inhibitor scaffold. nih.govacs.org

These studies demonstrate the power of virtual screening to sift through vast chemical space efficiently. By integrating ligand-based and structure-based methods, researchers can increase the probability of discovering novel, potent, and selective inhibitors.

In Silico Prediction of Biological Activity and Toxicity Profiles

In silico toxicology uses computational methods to predict the potential toxicity of chemical substances. researchgate.net This is a crucial step in drug development, as it helps to identify and eliminate compounds with unfavorable safety profiles early in the process, saving time and resources. researchgate.netnih.gov The prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a standard component of modern drug design.

For derivatives of this compound, in silico ADMET prediction has been a key part of their evaluation. For instance, in a study of newly designed Donepezil analogs, the ADMET properties were calculated using web-based predictors. cu.edu.egresearchgate.net The analysis of two promising compounds, 3g and 3j , revealed good lipophilicity (logP values of 3.81 and 4.19, respectively) and moderate water solubility, which are important factors for oral bioavailability. cu.edu.egresearchgate.net

Similarly, when metal-based Donepezil analogs were designed, ADME/T analysis suggested that the modified derivatives were potentially less toxic and possessed improved pharmacokinetic properties compared to the parent drug. researchgate.netnih.gov Publicly available databases and models are often used for these predictions. For example, the precursor compound, 5,6-Dimethoxy-1-indanone (B192829), has hazard classifications listed in the PubChem database, including warnings for being harmful if swallowed, in contact with skin, or inhaled, based on aggregated data sources. nih.gov

These predictive models, while not a replacement for experimental testing, are invaluable for prioritizing candidates for further development and for flagging potential liabilities.

| Compound/Derivative Series | Predicted Property | Finding | Tool/Method | Reference |

| Donepezil Analogs (3g, 3j) | Lipophilicity (logP) | 3.81 (3g), 4.19 (3j) - Good | ADMET predictor web server | cu.edu.egresearchgate.net |

| Donepezil Analogs (3g, 3j) | Water Solubility | -4.77 (3g), -5.16 (3j) - Moderate | ADMET predictor web server | cu.edu.egresearchgate.net |

| Metal-based Donepezil Analogs | ADME/T Profile | Improved pharmacokinetic properties, less toxic | Not specified | researchgate.netnih.gov |

| 5,6-Dimethoxy-1-indanone | Hazard Profile | Harmful if swallowed, inhaled, or in contact with skin | Aggregated data | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. Molecular dynamics (MD) simulations complement this by providing a view of the dynamic behavior of a molecule and its complexes over time, revealing insights into binding stability and mechanisms. nih.govnih.gov

A detailed conformational analysis was performed on 5,6-dimethoxy-1-indanone (5,6-DMI), a direct precursor to the amine derivative. nih.gov Using Density Functional Theory (DFT), the study identified the most stable conformer, which was validated against experimental X-ray diffraction data. nih.gov This foundational structural information is critical, as the conformation of the indanone core directly influences how its derivatives will fit into a target's binding site.

MD simulations have been widely used to study the stability and interaction dynamics of indanone-based inhibitors with their targets.

Donepezil Analogs with AChE: MD simulations of metal-based Donepezil analogs bound to AChE were performed to validate docking results. nih.gov The simulations confirmed that the designed drugs were more potent than the original Donepezil and highlighted the crucial role of π-π stacking interactions with specific residues (Trp86, Tyr337, Tyr341, Tyr124, and Trp286) for strong binding. nih.gov

Indanone Derivatives with Tubulin: In a study of indanone derivatives as microtubule destabilizers for cancer therapy, MD simulations were used to understand the destabilization mechanism. researchgate.net The simulations showed that the binding of the indanone derivative to the tubulin dimer led to a loss of conformational motion, which in turn weakens the lateral contacts necessary for microtubule stability. researchgate.net

Indanone Spiroisoxazoline Derivatives with COX-2: For novel indanone derivatives designed as selective COX-2 inhibitors, MD simulations were employed to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov

These simulations provide a dynamic picture of the binding process, helping to refine the understanding gained from static docking poses and to explain the origins of binding affinity and biological activity. biorxiv.org

Therapeutic Applications and Drug Discovery Potential of 5,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine

Prospects in Neurodegenerative Diseases, Particularly Alzheimer's Disease

The 5,6-dimethoxyindanone moiety is a critical pharmacophore in the design of agents for neurodegenerative diseases, primarily Alzheimer's disease (AD). eburon-organics.comusp.br AD is characterized by a decline in cognitive function linked to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov Cholinesterase inhibitors (ChEIs) are a primary class of drugs used to treat AD symptoms by preventing the breakdown of ACh. drugs.comnih.govwebmd.com

The Alzheimer's drug Donepezil (B133215), a selective acetylcholinesterase (AChE) inhibitor, features the 5,6-dimethoxyindanone group, which binds to the peripheral anionic site (PAS) of the AChE enzyme. usp.brnih.gov This interaction is crucial for its therapeutic effect. The success of Donepezil has spurred extensive research into new derivatives based on this indane scaffold to develop more effective anti-Alzheimer's agents. usp.brnih.gov

Researchers have synthesized and evaluated numerous Donepezil derivatives by modifying the N-benzyl piperidinium (B107235) and 5,6-dimethoxyindanone parts. usp.br For instance, a novel multi-target-directed ligand, AP5, which incorporates the 5,6-dimethoxy-indanone moiety, has been shown to not only inhibit AChE but also to reduce Aβ plaque deposition and neuroinflammation in APP/PS1 mouse models of AD. nih.govnih.gov This compound demonstrated good oral bioavailability (67.2%) and brain penetrance (>10%) in pharmacokinetic studies. nih.gov

Further studies have explored hybrids of the indanone scaffold with other bioactive fragments. Donepezil-like compounds with a double bond on the indanone moiety have been investigated as dual inhibitors of both AChE and BACE-1 (beta-secretase 1), another key enzyme in AD pathology. nih.gov The rigid structure of these analogues is thought to be crucial for this dual activity. nih.gov The development of such multi-target agents represents a promising strategy for addressing the complex, multifactorial nature of Alzheimer's disease. nih.gov

Table 1: Selected Indane-Based Compounds in Neurodegenerative Disease Research

| Compound/Derivative Class | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Donepezil | Acetylcholinesterase (AChE) | Approved for AD treatment; 5,6-dimethoxyindanone moiety binds to the peripheral anionic site (PAS) of AChE. | usp.brnih.gov |

| AP5 | AChE, Aβ aggregation, Inflammation | Inhibits AChE, reduces Aβ plaques, and modulates microglia in AD mouse models. | nih.govnih.gov |

| Donepezil-Tacrine Hybrids | AChE | Phthalimide ring interacts with the peripheral site of AChE. | usp.br |

| Propargylamine-Donepezil Hybrids | AChE, Monoamine Oxidase (MAO) | Compound 72 showed excellent inhibition of AChE (IC50 = 0.029 µM). | usp.br |

| Unsaturated Donepezil Analogues | AChE, BACE-1 | Designed as dual inhibitors, though synthesized derivatives were less active than Donepezil on AChE. | nih.gov |

| Indane Amine Derivatives | Histone deacetylase 6 (HDAC6) | A patented series of compounds shows good inhibitory activity and selectivity for HDAC6, with good metabolic stability. | patsnap.com |

Role in Anti-inflammatory Drug Development

The indane scaffold is a well-established framework for the development of anti-inflammatory agents. eburon-organics.comresearchgate.net The commercial drug Sulindac, a non-steroidal anti-inflammatory drug (NSAID), is a prominent example. researchgate.nettudublin.ie Research has specifically implicated derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine in this therapeutic area.

A study focused on aromatic amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid, which were synthesized and evaluated for anti-inflammatory and analgesic activity. nih.gov Many of these compounds exhibited a good activity profile and, importantly, were free from the gastrointestinal toxicity commonly associated with NSAIDs. nih.gov

Broader research into indane dimers has also yielded promising results. The lead molecule PH46A has demonstrated significant anti-inflammatory activity in animal models of colitis. nih.gov Subsequent studies on related indane dimers, focusing on substitutions at the C-1 and C-2 positions of the scaffold, revealed that these compounds can inhibit key inflammatory mediators. Specifically, certain indane dimers were found to reduce nitric oxide (NO) production and inhibit pro-inflammatory cytokines such as IL-6, TNF-α, and IL-8. nih.govnih.gov These effects appear to be independent of the cyclooxygenase (COX) pathways, suggesting a different mechanism of action from traditional NSAIDs. nih.gov The versatility of the indane ring system allows for substitutions on both its aromatic and aliphatic moieties, enabling modulation of its biological properties for the development of new anti-inflammatory therapeutics. nih.gov

Table 2: Anti-inflammatory Activity of Selected Indane Derivatives

| Compound/Derivative Class | Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|

| Amides of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid | Anti-inflammatory, Analgesic | Exhibited good activity profiles without the ulcerogenic potential of common NSAIDs. | nih.gov |

| Indane Dimer PH46 | 5-Lipoxygenase (5-LOX), NO, IL-6, TNF-α, IL-8 | Reduces nitric oxide and inhibits 5-LOX; inhibits pro-inflammatory cytokines IL-6, TNF-α, and IL-8. | nih.govnih.gov |

| Sulindac | Anti-inflammatory | A well-known NSAID with an indene (B144670) core structure. | researchgate.net |

| Clidanac | Anti-inflammatory | A known anti-inflammatory agent based on the indan-1-carboxylic acid structure. | researchgate.net |

Future Directions in Antimicrobial Therapeutics

While the this compound structure itself is not extensively documented for antimicrobial properties, the broader indane scaffold has shown significant potential, suggesting future therapeutic directions. researchgate.netresearchgate.netrjptonline.org Derivatives of the indane ring system have been found to possess both antibacterial and antifungal activities. researchgate.netijpsr.com

Recent and promising research has focused on the development of novel bacterial topoisomerase inhibitors (NBTIs) that incorporate an indane moiety. nih.govnih.gov NBTIs are a new class of antibiotics that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov A series of NBTIs with a novel indane DNA intercalating moiety demonstrated potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, which are considered a critical threat by the World Health Organization. nih.gov One lead compound showed robust bactericidal activity in a mouse lung infection model against a resistant strain of P. aeruginosa. nih.gov

Other studies have explored different indane derivatives. For example, a series of indeno[1,2-c]pyridazin-3,5-dione and indanylidene acetamide (B32628) derivatives were synthesized, with most of the compounds showing antibacterial activity. researchgate.net Similarly, the synthesis of substituted indanone acetic acid derivatives yielded compounds with antimicrobial properties. rjptonline.org Specifically, a para-fluorophenyl substituted derivative showed marked potency as an antibacterial agent, while an ortho-methoxyphenyl derivative exhibited notable antifungal activity against strains like Candida albicans and Aspergillus niger. rjptonline.org These findings underscore the potential of the indane scaffold as a template for designing novel antimicrobial drugs to combat the growing challenge of antibiotic resistance.

Table 3: Antimicrobial Potential of Various Indane Scaffolds

| Compound Class | Type of Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Indane-Containing NBTIs | Antibacterial (Gram-negative) | Potent activity against MDR bacteria like P. aeruginosa and K. pneumoniae. | nih.govnih.gov |

| Indeno[1,2-c]pyridazin-3,5-dione derivatives | Antibacterial | Most synthesized compounds were found to possess antibacterial activity. | researchgate.net |

| Substituted Indanone Acetic Acid Derivatives | Antibacterial, Antifungal | Para-fluorophenyl derivative was potent against bacteria; ortho-methoxyphenyl derivative was active against fungi. | rjptonline.org |

| 1,3-Indanedione Derivatives | Antibacterial, Antifungal | Schiff base derivatives showed moderate activity against S. aureus and E. coli, with some compounds showing antifungal potency. | ijpsr.com |

Development of Multi-Target Directed Ligands (MTDLs) based on the Indane Scaffold

The complexity of multifactorial diseases like Alzheimer's has driven the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple pathological targets. nih.govnih.govnih.gov The indane scaffold, particularly the 5,6-dimethoxyindanone core from Donepezil, is an attractive foundation for designing such MTDLs. nih.govnih.gov

A prime example is the novel MTDL named AP5, which was rationally designed by combining the 5,6-dimethoxy-indanone moiety (as the PAS-binding unit of AChE) and a carbamate (B1207046) moiety (as the catalytic active site-binding unit) with a chalcone (B49325) scaffold. nih.gov Chalcones are known for their anti-inflammatory and antioxidant properties. nih.gov This hybrid molecule, AP5, was created with the goal of simultaneously inhibiting AChE, preventing Aβ aggregation, and reducing neuroinflammation. nih.govnih.gov In silico docking studies confirmed that AP5 could bind to both the peripheral and catalytic sites of AChE. nih.gov Subsequent in vivo studies in an AD mouse model demonstrated that AP5 successfully inhibited AChE activity, reduced Aβ plaque deposition, and exerted anti-inflammatory effects by modulating microglia and astrocytes. nih.gov

This MTDL approach is not limited to combining AChE inhibition with anti-inflammatory action. Other research has focused on designing Donepezil-inspired multitargeting molecules that also inhibit amyloid aggregation. nih.gov The strategy of integrating multiple pharmacophores into a single indane-based molecule is emerging as a powerful tool in modern drug discovery for complex neurodegenerative disorders. researchgate.net

Intellectual Property Landscape and Patent Analysis (e.g., Related Indane Patents)

The therapeutic potential of the indane scaffold is reflected in a broad landscape of intellectual property. The original patent for Donepezil (U.S. Pat. No. 4,895,841) covers the core 5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1-indanone structure, which established the value of this chemical class in treating Alzheimer's disease. google.com

Since then, numerous patents have been filed to protect novel indane derivatives and their applications, demonstrating ongoing innovation in this area. These patents cover a wide range of therapeutic targets beyond cholinesterase inhibition.

HDAC6 Inhibitors: One patent discloses dihydroindene amine derivatives with good inhibitory activity and selectivity for histone deacetylase 6 (HDAC6), a target for various diseases, including cancer and neurodegenerative disorders. The compounds are also noted for their favorable metabolic stability. patsnap.com

MAO-B Inhibitors: A patent application covers a class of indane derivatives as highly selective monoamine oxidase B (MAO-B) inhibitors for potential use in treating Parkinson's disease. nus.edu.sg

Topoisomerase Inhibitors: Patent literature describes heterocyclic derivatives, including those with an indane scaffold, for use as antibacterial agents targeting bacterial topoisomerases. nih.gov

Other Applications: The versatility of the indane structure is further shown by patents for its use in completely different fields, such as perfumery, where specific saturated indane derivatives are valued for their woody and musk aromas. google.comgoogleapis.com

This diverse patent portfolio highlights the chemical tractability and broad biological activity of the indane nucleus, making it a valuable and actively explored scaffold in pharmaceutical and chemical industries.

Future Research Directions and Unresolved Challenges in 5,6 Dimethoxy 2,3 Dihydro 1h Inden 1 Amine Research

Elucidation of Comprehensive Pharmacological Profiles

The current understanding of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine's biological activity is inferred largely from related analogues rather than direct, extensive screening of the parent compound. While derivatives of the corresponding indanone have shown activity as AChE inhibitors for potential use in Alzheimer's disease, and other indane structures exhibit antimicrobial or dopamine (B1211576) receptor antagonist properties, the specific profile of this amine remains largely uncharacterized. researchgate.net

A crucial future direction is the systematic and comprehensive pharmacological profiling of this compound. This requires moving beyond a single-target approach and employing broad-based screening to identify its primary biological targets and any off-target activities. High-throughput screening against diverse panels of receptors, enzymes, and ion channels is necessary to build a complete pharmacological fingerprint. This will not only clarify its primary mechanism of action but also proactively identify potential liabilities that could derail later development.

Advanced Structural Modifications for Optimized Activity and Selectivity

Once primary biological targets are identified, the next challenge is to optimize the molecule's potency and selectivity. The indane framework of this compound offers multiple points for chemical modification, allowing for a systematic structure-activity relationship (SAR) study. The goal is to enhance the desired activity while minimizing off-target effects.

Future research must focus on creating a library of analogues by modifying key positions on the molecule. A kinetics-driven drug design strategy, which aims to improve the drug-target residence time, could be employed to discover next-generation inhibitors with a wider safety window. acs.orgresearchgate.net For instance, in the pursuit of dopamine D3 receptor selectivity, the incorporation of a pyrrole (B145914) moiety between the phenyl ring and the basic nitrogen in related structures significantly increased selectivity over D2 and D4 receptors. nih.gov A similar strategic exploration is required for this compound.

Table 1: Potential Structural Modification Sites and Research Goals

| Modification Site | Rationale for Modification | Desired Outcome |

| Primary Amine (at C1) | Modulate basicity, polarity, and hydrogen bonding capacity. Introduce larger substituents to probe binding pocket size. | Enhance target binding affinity, improve selectivity, and alter pharmacokinetic properties. |